Superior Anaerobic Activity: Ranbezolid's Eightfold Potency Advantage Over Linezolid
Ranbezolid demonstrates significantly greater potency against a broad spectrum of anaerobes compared to the first-in-class oxazolidinone, linezolid. In a study of 306 clinical isolates, ranbezolid was found to be eightfold more active than linezolid, with an MIC90 of 0.5 μg/mL compared to linezolid's 4 μg/mL [1]. Ranbezolid also had a lower MIC50 (0.03 μg/mL) compared to linezolid (2 μg/mL), indicating superior overall potency [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against a broad panel of Gram-negative and Gram-positive anaerobes |
|---|---|
| Target Compound Data | MIC90 = 0.5 μg/mL |
| Comparator Or Baseline | Linezolid: MIC90 = 4 μg/mL; Clindamycin: MIC90 = 8 μg/mL |
| Quantified Difference | Ranbezolid is 8-fold more active than linezolid |
| Conditions | Broth microdilution susceptibility testing against 306 clinical anaerobic isolates |
Why This Matters
This level of enhanced potency against anaerobes, which are common in polymicrobial infections, is a key differentiator for research and potential clinical applications where linezolid's activity may be suboptimal.
- [1] MIC90 (MIC for 90 Percent Tested Isolates). In: Comprehensive Medicinal Chemistry II. Elsevier; 2007. p. 7.23.6.19. doi:10.1016/B0-08-045044-X/002236 View Source
- [2] Ednie LM, Rattan A, Jacobs MR, Appelbaum PC. Antianaerobe Activity of RBX 7644 (Ranbezolid), a New Oxazolidinone, Compared with Those of Eight Other Agents. Antimicrob Agents Chemother. 2003;47(3):1143-1147. doi:10.1128/AAC.47.3.1143-1147.2003 View Source
